molecular formula C26H24N4O3 B11451206 N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11451206
M. Wt: 440.5 g/mol
InChI Key: FWSIMTVWMPCFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide” is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Pyrimidine ring construction: The pyrimidine ring can be synthesized by reacting the benzimidazole intermediate with appropriate reagents such as urea or thiourea under acidic or basic conditions.

    Substitution reactions: Introduction of methoxyphenyl groups and other substituents can be carried out using electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

    Final coupling: The final step involves coupling the substituted pyrimidobenzimidazole with a carboxamide group using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydropyrimidine ring to a pyrimidine ring.

    Reduction: Reduction of the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine derivative, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzymes.

    Receptor interaction: Modulating receptor activity to produce a biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimidine-3-carboxamide
  • N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydrobenzimidazole-3-carboxamide

Uniqueness

The unique structure of “N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide” lies in its fused pyrimidobenzimidazole ring system, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H24N4O3/c1-16-23(25(31)28-20-9-5-7-11-22(20)33-3)24(17-12-14-18(32-2)15-13-17)30-21-10-6-4-8-19(21)29-26(30)27-16/h4-15,24H,1-3H3,(H,27,29)(H,28,31)

InChI Key

FWSIMTVWMPCFAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.